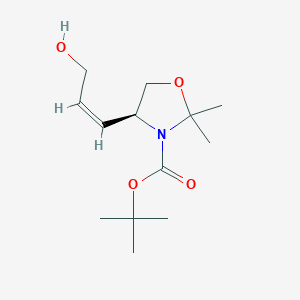
(S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a hydroxyprop-1-en-1-yl group, and a dimethyloxazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate typically involves multiple steps, including the formation of the oxazolidine ring and the introduction of the hydroxyprop-1-en-1-yl group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond in the hydroxyprop-1-en-1-yl group can be reduced to form saturated alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce saturated alcohols.
Scientific Research Applications
(S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(3-Hydroxyprop-1-en-1-yl)phenyl acetate: Similar in structure but with different functional groups.
Phenylboronic pinacol esters: Share some structural similarities but differ in their chemical properties and applications.
Uniqueness
(S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties.
Biological Activity
(S,Z)-Tert-butyl 4-(3-hydroxyprop-1-EN-1-YL)-2,2-dimethyloxazolidine-3-carboxylate is a chiral compound with potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its oxazolidine structure, which includes a tert-butyl group and a hydroxyprop-1-en-1-yl substituent. Despite limited specific biological activity data, oxazolidine derivatives generally exhibit noteworthy biological properties, including antioxidant and anti-inflammatory activities.
- Molecular Formula : C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- Structure : Contains a tert-butyl group and a hydroxyprop-1-en-1-yl substituent.
Antioxidant Activity
Research into similar oxazolidine derivatives indicates potential antioxidant properties. For example, compounds with similar structures have demonstrated high antioxidant activity through various assays such as:
- ABTS Radical Scavenging Assay : This assay measures the ability of compounds to scavenge ABTS radicals. Compounds structurally related to this compound have shown significant scavenging activity, often outperforming standard antioxidants like Trolox .
| Compound | ABTS Scavenging Activity (IC50) |
|---|---|
| This compound | TBD |
| Trolox | 91.8 ± 0.3 μM |
| BHT | TBD |
Inhibition of Lipid Peroxidation
The lipid peroxidation inhibition assay (TBARS assay) evaluates the ability of compounds to prevent oxidative damage to lipids. Similar compounds have shown IC50 values significantly lower than Trolox, indicating a promising capacity to inhibit lipid peroxidation:
| Compound | IC50 Value (μM) |
|---|---|
| This compound | TBD |
| Trolox | 91.8 ± 0.3 |
The biological activities of oxazolidine derivatives are often attributed to their ability to interact with free radicals and other reactive species. The hydroxyl groups present in these compounds can form hydrogen bonds with reactive species, enhancing their antioxidant capacity .
Case Studies
While specific studies on this compound are scarce, related compounds have been investigated for their biological effects:
- Antioxidant Properties : A study assessed the antioxidant activities of various oxazolidine derivatives using the ABTS and FRAP assays, revealing that modifications in substituents significantly influenced their efficacy .
- Neuroprotective Effects : Compounds with similar structural features have been evaluated for neuroprotective effects against oxidative stress in models of neurodegeneration, showing promise in reducing neuronal damage .
Properties
Molecular Formula |
C13H23NO4 |
|---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
tert-butyl (4S)-4-[(Z)-3-hydroxyprop-1-enyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-10(7-6-8-15)9-17-13(14,4)5/h6-7,10,15H,8-9H2,1-5H3/b7-6-/t10-/m0/s1 |
InChI Key |
MHPFUJZWFSKTBF-GFVADAIESA-N |
Isomeric SMILES |
CC1(N([C@H](CO1)/C=C\CO)C(=O)OC(C)(C)C)C |
Canonical SMILES |
CC1(N(C(CO1)C=CCO)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















